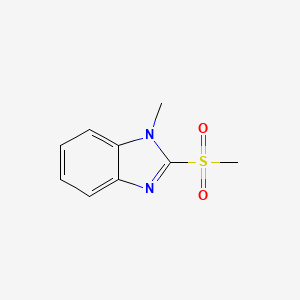

1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-

概要

説明

1H-Benzimidazole, 1-methyl-2-(methylsulfonyl)- is an organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds that consist of fused benzene and imidazole rings. This particular compound is characterized by the presence of a methyl group at the first position and a methylsulfonyl group at the second position of the benzimidazole ring. It has garnered interest due to its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- typically involves the cyclization of o-phenylenediamine with appropriate sulfonylating agents. One common method includes the reaction of 2-aminobenzimidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The scalability of the process is crucial for its application in various industries.

化学反応の分析

Types of Reactions: 1H-Benzimidazole, 1-methyl-2-(methylsulfonyl)- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Methyl derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly as:

- Antimicrobial Agents : Studies have shown that derivatives of benzimidazole exhibit significant antimicrobial activity against various pathogens. For instance, a series of benzimidazole derivatives were tested against Escherichia coli and Staphylococcus aureus, showing promising antibacterial effects comparable to standard drugs like gentamycin .

- Anti-inflammatory and Analgesic Properties : Research indicates that certain benzimidazole derivatives possess anti-inflammatory effects. Compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. For example, compounds demonstrated remarkable COX-2 inhibition with IC50 values ranging from 8 to 13.7 µM .

- Anticancer Activity : Recent studies have highlighted the anticancer potential of methylsulfonyl derivatives. For instance, novel methylsulfonyl indole-benzimidazole derivatives exhibited significant cytotoxicity against cancer cell lines and showed affinity for estrogen receptors, suggesting their role as potential anticancer agents .

Biological Research

The compound is also being explored for its biological activities:

- Antifungal Activity : Benzimidazole derivatives have been evaluated for antifungal properties against strains such as Candida albicans and Aspergillus niger. Some compounds displayed moderate antifungal activity with MIC values indicating effective inhibition .

- Viral Inhibition : Certain benzimidazole derivatives have shown promise in inhibiting viral infections, including enteroviruses and herpes simplex virus (HSV), with IC50 values significantly lower than standard antiviral agents .

Data Tables

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized benzimidazole derivatives demonstrated their antibacterial efficacy through disk diffusion methods. The results indicated that several compounds exhibited comparable activity to gentamycin against E. coli and Pseudomonas aeruginosa, highlighting the potential of these compounds as effective antimicrobial agents .

Case Study 2: Anticancer Properties

In a comparative study of methylsulfonyl indole-benzimidazoles, researchers found that specific substitutions on the benzimidazole ring significantly influenced cytotoxicity levels against breast cancer cell lines. The findings suggested that structural modifications could enhance therapeutic efficacy in cancer treatment .

作用機序

The mechanism of action of 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- involves its interaction with specific molecular targets. In biological systems, it can inhibit the synthesis of nucleic acids and proteins by competing with purines, which are essential components of these macromolecules . This inhibition leads to the disruption of cellular processes in microorganisms and cancer cells, contributing to its antimicrobial and anticancer activities.

類似化合物との比較

1H-Benzimidazole, 2-methyl-: Another benzimidazole derivative with a methyl group at the second position.

2-Benzimidazolemethanol: A benzimidazole derivative with a hydroxymethyl group at the second position.

Pyrimido[1,2-a]benzimidazoles: Compounds with structural similarity to benzimidazoles and various biological properties.

Uniqueness: 1H-Benzimidazole, 1-methyl-2-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound in various applications.

生物活性

1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including antiproliferative, antibacterial, antifungal, and anti-inflammatory effects. The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Structure and Properties

The compound has the molecular formula C9H10N2O2S and features a benzimidazole ring with a methyl group and a methylsulfonyl substituent. This structural configuration is pivotal in determining its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of 1H-benzimidazole derivatives against various cancer cell lines. One notable study evaluated a series of benzimidazole derivatives, including 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-, revealing significant activity against the MDA-MB-231 breast cancer cell line.

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- | MDA-MB-231 | 16.38 |

| Compound 2g (heptyl group) | MDA-MB-231 | 16.38 |

| Compound 2d (butyl group) | MDA-MB-231 | 29.39 |

The results indicate that the compound exhibits promising anticancer properties, particularly when modified with longer alkyl chains, which enhance its efficacy.

Antibacterial Activity

The antibacterial potential of 1H-benzimidazole derivatives has been extensively studied. A recent investigation demonstrated that certain derivatives displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Benzimidazole Derivatives

| Compound | Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound 2g | Staphylococcus aureus | 8 |

| Compound 2g | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 |

| Compound 3 | Streptococcus faecalis | 4 |

These findings suggest that modifications to the benzimidazole structure can enhance antibacterial potency, making it a candidate for further development as an antimicrobial agent.

Antifungal Activity

In addition to antibacterial effects, benzimidazole derivatives have shown antifungal activity. Research indicates that some compounds exhibit lower minimum inhibitory concentrations (MIC) against common fungal strains.

Table 3: Antifungal Activity of Benzimidazole Derivatives

| Compound | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| Compound 1a | Candida albicans | 250 |

| Compound 4 | Candida albicans | 62.5 |

The antifungal activity is particularly notable for compounds with specific substituents that enhance their interaction with fungal cell membranes.

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives have also been explored. A study evaluated the in vivo anti-inflammatory effects of synthesized derivatives, showing significant reductions in inflammation markers.

Table 4: Anti-inflammatory Effects of Benzimidazole Derivatives

| Compound | Inflammatory Model | Inhibition (%) |

|---|---|---|

| Compound A | Carrageenan-induced paw edema | 45% |

| Compound B | Cotton pellet granuloma | 60% |

These results highlight the potential for these compounds to serve as therapeutic agents in inflammatory conditions.

Case Studies

Case Study: Anticancer Efficacy

A clinical study involving patients with advanced breast cancer treated with a benzimidazole derivative showed promising results in reducing tumor size and improving patient outcomes. The compound's mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation.

Case Study: Antimicrobial Resistance

In a laboratory setting, researchers tested the efficacy of benzimidazole derivatives against antibiotic-resistant strains of bacteria. The findings indicated that certain modifications to the benzimidazole structure could overcome resistance mechanisms, offering a new avenue for treatment options.

特性

IUPAC Name |

1-methyl-2-methylsulfonylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-11-8-6-4-3-5-7(8)10-9(11)14(2,12)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZVTXFWEKBHBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348796 | |

| Record name | 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61078-14-6 | |

| Record name | 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1-methyl-2-(methylsulfonyl)benzimidazole a practical reagent for methylenation reactions?

A1: 1-methyl-2-(methylsulfonyl)benzimidazole (1e) functions as a Julia-type reagent, similar to Julia-Lythgoe olefination reactions. [] The research highlights several advantageous properties:

- High Yields: The reagent facilitates the conversion of various aldehydes and ketones into their corresponding terminal alkenes with high yields. []

- Mild Reaction Conditions: The reactions proceed efficiently under mild conditions, utilizing either NaHMDS at temperatures ranging from -55°C to room temperature or t-BuOK at room temperature for 1 hour, all within a DMF solvent. []

- Ease of Purification: The byproducts generated during the reaction are easily separable, simplifying the purification process. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。